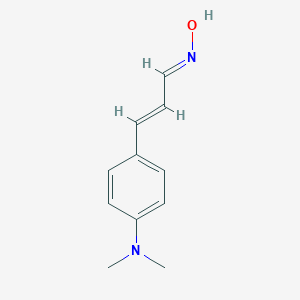

4-(N,N-Dimethylamino)cinnamaldoxime

Description

4-(N,N-Dimethylamino)cinnamaldoxime is a substituted aldoxime derivative synthesized via the reaction of 4-(N,N-dimethylamino)benzaldehyde with hydroxylamine hydrochloride in the presence of sodium carbonate. The synthesis yields a colorless solid with an 84% yield and an E/Z isomer ratio of approximately 1:11 . Its structure is confirmed by $ ^1 \text{H-NMR} $ spectroscopy, which aligns with literature data. This compound serves as a key intermediate in organic synthesis, particularly in copper(II)-catalyzed dehydration reactions to form 4-(N,N-dimethylamino)benzamide (16% yield) . The para-substituted dimethylamino group enhances electron-donating properties, influencing reactivity and applications in coordination chemistry and materials science.

Properties

CAS No. |

83387-07-9 |

|---|---|

Molecular Formula |

C11H14N2O |

Molecular Weight |

190.24g/mol |

IUPAC Name |

(NE)-N-[(E)-3-[4-(dimethylamino)phenyl]prop-2-enylidene]hydroxylamine |

InChI |

InChI=1S/C11H14N2O/c1-13(2)11-7-5-10(6-8-11)4-3-9-12-14/h3-9,14H,1-2H3/b4-3+,12-9+ |

InChI Key |

VVXNJNRNJLPFCT-GMHKHPCXSA-N |

SMILES |

CN(C)C1=CC=C(C=C1)C=CC=NO |

Isomeric SMILES |

CN(C)C1=CC=C(C=C1)/C=C/C=N/O |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C=CC=NO |

Synonyms |

3-(4-(dimethylamino)phenyl)-2-propenal oxime 4-(N,N-dimethylamino)cinnamaldoxime 4-(N,N-dimethylamino)cinnamaldoxime, (E,E)-isomer 4-(N,N-dimethylamino)cinnamaldoxime, (Z,E)-isome |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- The dimethylamino group at the para position simplifies synthesis due to its electron-donating nature, stabilizing intermediates.

- Challenges arise in synthesizing analogs with steric bulk (e.g., failed 4-(N,N-dimethylamino)methyl derivative in ).

Structural and Electronic Properties

- 4-(N,N-Dimethylamino)cinnamaldoxime: The dimethylamino group induces an electron-rich aromatic ring, facilitating nucleophilic reactions. The E/Z isomerism impacts reactivity in coordination complexes .

- Benzothiadiazole Derivatives (): Incorporation of the 4-(N,N-dimethylamino)phenyl group increases steric bulk, resulting in ~30° twisting angles between aromatic units. This reduces intramolecular hydrogen bonding and red-shifts UV-Vis transitions compared to monosubstituted analogs.

- DMABN: Exhibits dual fluorescence due to twisted intramolecular charge transfer (TICT) states in polar solvents, a phenomenon validated by TD-DFT calculations .

- 4-(N,N-Dimethylamino)azobenzene (): The dimethylamino group stabilizes the trans isomer, with absorption at 434 nm ($\pi \rightarrow \pi^*$) and minimal fluorescence quenching in cyanine conjugates.

Physicochemical and Spectral Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.